molecular formula C20H29FN2O2 B12624050 C20H29FN2O2

C20H29FN2O2

Cat. No.: B12624050
M. Wt: 348.5 g/mol
InChI Key: YYQWSSHRVKGXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C20H29FN2O2 is a research chemical identified as a potent and selective histamine H3 receptor antagonist . The histamine H3 receptor is a recognized target for central nervous system disorders, making this compound a valuable tool for investigating treatments for cognitive diseases, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, epilepsy, and sleep disorders . This compound is provided as a high-purity solid with a molecular weight of 348.46 g/mol . It is supplied for in-vitro studies exclusively and is not approved for human or veterinary diagnostic or therapeutic use . Researchers can request detailed characterization data, including spectroscopic information and certificates of analysis, to support their experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29FN2O2

Molecular Weight

348.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-propylacetamide

InChI

InChI=1S/C20H29FN2O2/c1-2-12-22-18(24)14-23-13-11-20(25)10-4-3-5-17(20)19(23)15-6-8-16(21)9-7-15/h6-9,17,19,25H,2-5,10-14H2,1H3,(H,22,24)

InChI Key

YYQWSSHRVKGXIT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: AC-260584 Mechanism of Action at the M1 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-260584 is a potent, highly selective ectopic allosteric agonist of the M


 muscarinic acetylcholine receptor (mAChR).[1][2] Unlike traditional orthosteric agonists (e.g., arecoline, xanomeline) that bind to the highly conserved acetylcholine binding pocket, AC-260584 binds to a distinct allosteric site. This unique binding mode allows it to stabilize the active receptor conformation (

) without competing directly with acetylcholine, while exhibiting significant functional selectivity .

This mechanism is critical for drug development in Alzheimer’s disease and schizophrenia because it preserves cognitive enhancement (hippocampal ERK activation) while minimizing peripheral cholinergic side effects (e.g., salivation, bradycardia) typically associated with non-selective orthosteric activation.

Part 1: Molecular Pharmacology & Binding Kinetics

The "Ectopic" Agonist Concept

AC-260584 represents a class of ligands often termed "ectopic agonists." While it binds to an allosteric site, it possesses intrinsic efficacy, meaning it can activate the receptor in the absence of the orthosteric ligand (acetylcholine).

  • Orthosteric Site: Located deep within the transmembrane (TM) bundle (involving TM3, TM5, TM6, TM7). Highly conserved across M

    
    -M
    
    
    
    subtypes, leading to poor selectivity.
  • AC-260584 Binding Site: Evidence suggests a binding pocket involving TM1 and TM7 , with critical conformational transmission requiring TM3 residues. This site is less conserved, conferring high selectivity (>400-fold) for M

    
     over M
    
    
    
    -M
    
    
    .[3]
Structural Activation Dynamics

The activation of M


 by AC-260584 differs kinetically from acetylcholine (ACh):
  • Binding: AC-260584 docks into the extracellular loops/TM interface.

  • Transmission: It induces a conformational wave that engages TM3 , a critical pivot for G-protein coupling.

  • Stabilization: It stabilizes the active state (

    
    ) capable of coupling to 
    
    
    
    , but with a distinct topographical footprint compared to ACh. This distinct conformation is the structural basis for its "biased" signaling profile, which favors cortical activation over peripheral autonomic stimulation.

Part 2: Signal Transduction Dynamics

The Canonical Pathway

Upon binding, AC-260584 triggers the hydrolysis of phosphoinositides. This is the primary readout for M


 activation.
  • Pathway: M

    
    
    
    
    
    
    
    
    
    PLC
    
    
    
    
    PIP
    
    
    hydrolysis
    
    
    IP
    
    
    + DAG.
  • Outcome: IP

    
     binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular Calcium (
    
    
    
    ).
The ERK1/2 Phosphorylation Cascade

Crucial for cognitive potentiation (LTP), AC-260584 robustly activates the ERK1/2 pathway in the hippocampus and prefrontal cortex.

  • Mechanism: This activation is strictly M

    
    -dependent (abolished in M
    
    
    
    mice).[1]
  • Significance: pERK levels correlate with improved performance in Novel Object Recognition (NOR) tasks.[1]

Visualization: M1 Signaling Architecture

The following diagram illustrates the dual-pathway activation triggered by AC-260584.

M1_Signaling AC260584 AC-260584 (Ligand) M1 M1 Receptor (Allosteric Site) AC260584->M1  Binds Gq Gq/11 Protein M1->Gq  Activates PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca  Mobilizes PKC PKC DAG->PKC Ca->PKC ERK ERK 1/2 Phosphorylation Ca->ERK  CaMKII Pathway PKC->ERK  Signaling Cascade Cognition Cognitive Enhancement ERK->Cognition  LTP Induction

Figure 1: Signal transduction cascade of AC-260584 showing Gq-mediated Calcium flux and downstream ERK phosphorylation leading to cognitive effects.

Part 3: Experimental Validation Framework

To validate the mechanism of AC-260584, researchers must employ functional assays rather than simple radioligand displacement, as allosteric ligands may not fully displace orthosteric probes like [


H]-NMS.
Protocol: Calcium Mobilization Assay (FLIPR)

This is the industry standard for determining agonist potency (


) and efficacy (

).

Reagents:

  • Cell Line: CHO-K1 cells stably expressing human M

    
     (hM
    
    
    
    ).
  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20mM HEPES + 2.5mM Probenecid (prevents dye efflux).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 50

    
    L Fluo-4 AM loading solution. Incubate 45 min at 37°C.
    
  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline.

  • Injection: Inject AC-260584 (serial dilutions).

  • Measurement: Monitor fluorescence peak for 60-120 seconds.

  • Analysis: Calculate

    
    . Fit to a 4-parameter logistic equation.
    
Visualization: Experimental Workflow

Experimental_Protocol Step1 1. Cell Seeding (CHO-hM1) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step4 4. Injection (Automated Fluidics) Step2->Step4 Step3 3. Compound Prep (AC-260584 Serial Dilution) Step3->Step4 Step5 5. Detection (488nm Ex / 525nm Em) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Dose-Response) Step5->Step6

Figure 2: Step-by-step workflow for the Calcium Mobilization Assay used to determine AC-260584 potency.

Quantitative Benchmarks

The following table summarizes the expected pharmacological parameters for AC-260584 compared to the reference agonist Carbachol.

ParameterAC-260584 ValueReference (Carbachol)Interpretation
Potency (

)
7.6 – 7.7~6.5 – 7.0High potency allosteric activation.[1]
Efficacy (

)
90 – 98%100%Full agonist profile at M

.
Selectivity >100x vs M

-M

1x (Non-selective)Eliminates peripheral side effects.
Binding Site AllostericOrthostericNon-competitive mechanism.

Part 4: Therapeutic Implications[1][4]

The mechanism of AC-260584 addresses the "Cholinergic Hypothesis" failure of previous generations. Early M


 agonists failed due to dose-limiting side effects (sweating, GI distress) caused by off-target activation of M

(heart) and M

(glands).
  • Cognitive Rescue: By selectively activating M

    
    -dependent ERK signaling in the hippocampus, AC-260584 restores synaptic plasticity and reverses deficits in NMDA-receptor hypofunction models (e.g., MK-801 induced impairment).
    
  • Safety Profile: The allosteric nature ensures that even at saturation, the compound does not activate the highly homologous M

    
    /M
    
    
    
    receptors, resulting in a "clean" therapeutic window.

References

  • Spalding, T. A., et al. (2006).[4] Structural requirements of transmembrane domain 3 for activation by the M1 muscarinic receptor agonists AC-42, AC-260584, Clozapine, and N-Desmethylclozapine.[4] Molecular Pharmacology.[4] Link

  • Bradley, S. R., et al. (2010).[4] AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model.[1][2][5][4] Neuropharmacology.[1][2][5][4] Link

  • Vanover, K. E., et al. (2008).[5] Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M1 receptor agonist, AC-260584.[1][5][4][6] Behavioral Neuroscience.[5][4] Link

  • Burstein, E. S., et al. (2008).[4] G protein coupling and signaling pathway activation by M1 muscarinic receptor orthosteric and allosteric agonists.[5] Journal of Pharmacology and Experimental Therapeutics.[5] Link

  • Davis, R. E., et al. (2010). Muscarinic M1 allosteric agonists for the treatment of Alzheimer's disease and schizophrenia.[1][5] Current Opinion in Investigational Drugs. Link

Sources

AC-260584 CAS 560083-42-3 molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: AC-260584 (CAS 560083-42-3) Subject: Physicochemical Characterization, Mechanism of Action, and Application Protocols for the Selective M1 Muscarinic Agonist AC-260584.

Executive Summary

AC-260584 (CAS 560083-42-3) is a potent, selective, and orally bioavailable allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR).[1] With a molecular weight of 348.45 g/mol , it represents a critical tool compound for elucidating M1-dependent cognitive pathways, distinct from non-selective orthosteric agonists like carbachol. This guide provides a comprehensive technical analysis of AC-260584, detailing its physicochemical properties, Gq-coupled signaling mechanics, and validated experimental protocols for in vitro and in vivo application.

Physicochemical Profile & Molecular Identity

Accurate preparation of AC-260584 stock solutions is the foundation of reproducible pharmacology. The compound features a benzoxazinone core, contributing to its lipophilicity and CNS penetration.

Table 1: Key Chemical Properties
PropertySpecification
Common Name AC-260584
CAS Registry Number 560083-42-3
IUPAC Name 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one
Molecular Formula C₂₀H₂₉FN₂O₂
Molecular Weight 348.45 g/mol
Solubility DMSO: ≥ 50 mg/mL (143.49 mM); Ethanol: Soluble; Water: Insoluble
Appearance White to off-white solid
pEC₅₀ (M1 Receptor) 7.6 – 7.7 [1]

Senior Scientist Insight:

Handling Precaution: AC-260584 is hydrophobic. When preparing aqueous working solutions, always predissolve in DMSO (dimethyl sulfoxide) to a high concentration (e.g., 10-50 mM) before serial dilution into aqueous buffers. Direct addition of the powder to media will result in precipitation and inaccurate dosing.

Mechanism of Action: M1-Dependent Signaling

AC-260584 acts as an allosteric agonist at the M1 mAChR.[2][3] Unlike orthosteric agonists that bind the acetylcholine site, allosteric modulators often bind distinct topographic sites, offering superior subtype selectivity (M1 > M2-M5).

The Signaling Cascade: Upon binding, AC-260584 stabilizes the active conformation of the M1 receptor, a G protein-coupled receptor (GPCR).

  • Gq/11 Coupling: The receptor activates the heterotrimeric Gq protein.

  • PLC Activation: The Gαq subunit activates Phospholipase C-β (PLC).

  • Hydrolysis: PLC cleaves membrane phospholipid PIP₂ into IP₃ (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol).

  • Calcium Flux: IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering intracellular Ca²⁺ release.

  • Downstream Integration: The surge in Ca²⁺ and DAG activates Protein Kinase C (PKC) and subsequently the ERK1/2 MAPK pathway, which is critical for synaptic plasticity and cognitive enhancement [2].

Figure 1: AC-260584 Signaling Pathway

M1_Signaling AC AC-260584 M1 M1 Muscarinic Receptor AC->M1 Activation Gq Gq Protein M1->Gq Coupling PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Store IP3->ER Binds IP3R ERK ERK1/2 Phosphorylation DAG->ERK Via PKC Ca Cytosolic Ca2+ Increase ER->Ca Release Ca->ERK Signaling Cognition Cognitive Enhancement ERK->Cognition Plasticity

Caption: AC-260584 activates the Gq-PLC-IP3 cascade, leading to calcium mobilization and ERK1/2 phosphorylation.

Experimental Protocols

To validate AC-260584 activity, we utilize a Calcium Mobilization Assay . This functional assay provides a real-time readout of Gq-GPCR activation and is superior to binding assays for assessing agonist efficacy.

Protocol: Intracellular Calcium Flux Assay (FLIPR/FlexStation)

Objective: Determine the EC₅₀ of AC-260584 in CHO-K1 cells stably expressing human M1 receptors.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Calcium Dye: Fluo-4 AM (dissolved in DMSO + Pluronic F-127).

  • Controls: Carbachol (Full Agonist), Atropine (Non-selective Antagonist).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed CHO-M1 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

    • Incubate overnight at 37°C/5% CO₂ to achieve 90% confluency.

  • Dye Loading (The Critical Step):

    • Remove culture media and wash cells 1x with Assay Buffer.

    • Add 100 µL of Fluo-4 AM loading solution (4 µM final concentration).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize dye extrusion.

  • Compound Preparation:

    • Stock: Dissolve AC-260584 (MW 348.45) in DMSO to 10 mM.

    • Working Plate: Prepare 5x concentrated serial dilutions in Assay Buffer (Range: 1 nM to 10 µM).

    • Note: Ensure final DMSO concentration in the assay well is <0.5% to avoid solvent artifacts.

  • Data Acquisition:

    • Transfer cell plate to the reader (e.g., FlexStation).

    • Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 20 seconds.

    • Inject: Add 25 µL of 5x AC-260584 to the 100 µL dye volume (1:5 dilution).

    • Record response for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline / Baseline).
      
    • Fit data to a sigmoidal dose-response curve to extract EC₅₀.

Figure 2: Calcium Mobilization Workflow

Experimental_Workflow Prep 1. Stock Prep (10 mM DMSO) Seed 2. Cell Seeding (CHO-M1) Load 3. Dye Loading (Fluo-4 AM) Seed->Load Overnight Base 4. Baseline Read (20 sec) Load->Base 60 min Inject 5. Injection (AC-260584) Base->Inject Auto Read 6. Response (120 sec) Inject->Read Real-time Analyze 7. Data Analysis (EC50 Calc) Read->Analyze Export

Caption: Step-by-step workflow for validating AC-260584 activity using calcium fluorometry.

Handling, Storage, and Stability

To maintain the integrity of AC-260584 (MW 348.45), strict adherence to storage protocols is required.[3]

  • Powder Form: Store at -20°C . Stable for up to 3 years if desiccated.[4]

  • In Solution (DMSO): Store aliquots at -80°C . Stable for 6 months.

    • Freeze/Thaw: Avoid repeated freeze/thaw cycles.[3] Aliquot into single-use vials (e.g., 20 µL) immediately after dissolving.

  • Stability Check: If the DMSO solution turns yellow or cloudy upon thawing, degradation or precipitation has occurred. Discard and prepare fresh stock.

References

  • Bradley, S. R., et al. (2010). AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model.[1][2][4][5][6][7] Neuropharmacology, 58(2), 365-373.[2][6] Retrieved from [Link]

  • Li, Z., et al. (2007). AC260584, a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus.[2][5][6] European Journal of Pharmacology, 572(2-3), 129-137.[5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9928284, AC-260584. Retrieved from [Link]

Sources

Pharmacological Characterization and Therapeutic Potential of the M1 Allosteric Agonist AC-260584

[1]

Executive Summary: The "Ectopic" Breakthrough

AC-260584 represents a pivotal advancement in muscarinic pharmacology, classified as a highly selective M1 muscarinic allosteric agonist . Unlike classical orthosteric agonists (e.g., xanomeline) that often lack subtype selectivity—leading to peripheral cholinergic side effects (SLUDGE syndrome)—AC-260584 targets an allosteric (or ectopic) site on the M1 receptor. This unique binding mode allows for potent activation of M1-dependent signaling pathways (Gq/11 coupling, ERK1/2 phosphorylation) while avoiding the off-target activation of M2-M5 subtypes responsible for cardiovascular and gastrointestinal liabilities.

This guide details the pharmacological profile, signaling mechanisms, and validated experimental protocols for utilizing AC-260584 in neuropsychiatric drug discovery.

Molecular Pharmacology & Binding Profile

Selectivity and Potency Matrix

AC-260584 is distinguished by its ability to maintain high efficacy (intrinsic activity) comparable to the full agonist carbachol, while exhibiting strict selectivity for the M1 subtype.

ParameterValue / CharacteristicContext
Chemical Name 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-oneBenzoxazinone derivative
Primary Target M1 Muscarinic Acetylcholine Receptor (mAChR)Allosteric Agonist
Potency (pEC50) 7.6 – 7.7High potency in Ca2+ mobilization assays
Efficacy (Emax) 90 – 98%Relative to Carbachol (Full Agonist)
Selectivity >100-fold vs. M2, M3, M4, M5Critical for safety profile
Bioavailability Orally Bioavailable (Rodents)Suitable for in vivo behavioral studies
Mechanism of Action: Allosteric Agonism

Unlike Positive Allosteric Modulators (PAMs) which require the presence of acetylcholine (ACh) to function, AC-260584 is an allosteric agonist . It binds to a site distinct from the orthosteric ACh binding pocket yet independently induces the conformational changes required for receptor activation.

Key Mechanistic Advantages:

  • Subtype Precision: The allosteric binding pocket is less conserved across M1-M5 subtypes than the orthosteric pocket, allowing for superior selectivity.

  • Functional Selectivity: AC-260584 robustly recruits Gq/11 proteins and stimulates ERK1/2 phosphorylation but shows reduced liability for receptor desensitization compared to non-selective agonists.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by AC-260584 binding to the M1 receptor.

M1_SignalingAC260584AC-260584(Allosteric Agonist)M1M1 Receptor(GPCR)AC260584->M1Binds Ectopic SiteGqGq/11 ProteinM1->GqActivatesPLCPhospholipase C(PLCβ)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCCaIntracellular Ca2+ReleaseER->CaFluxCa->PKCERKERK1/2PhosphorylationCa->ERKPKC->ERKDownstream SignalingResponseCognitive Enhancement(Hippocampus/PFC)ERK->ResponseGene Transcription

Figure 1: AC-260584 activates the Gq-PLC-IP3 cascade, leading to calcium mobilization and ERK1/2 phosphorylation, critical for synaptic plasticity.

In Vitro Experimental Protocol: Calcium Flux Assay

Purpose: To quantify the functional potency (EC50) and efficacy of AC-260584 in a high-throughput compatible format. Cell Line: CHO-K1 or HEK293 stably expressing human M1 (hM1).

Reagents & Preparation
  • Assay Buffer: HBSS containing 20 mM HEPES, 2.5 mM Probenecid (to inhibit dye efflux), pH 7.4.

  • Calcium Indicator: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Compound Stock: Dissolve AC-260584 in 100% DMSO to 10 mM.

  • Control: Carbachol (Reference Full Agonist).

Step-by-Step Workflow
  • Cell Plating:

    • Seed hM1-CHO cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media and wash once with Assay Buffer.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM + Pluronic F-127).

    • Incubate for 45–60 minutes at 37°C in the dark.

    • Expert Note: Probenecid is critical here; without it, anion transporters in CHO cells will pump the dye out, reducing signal-to-noise ratio.

  • Baseline Equilibration:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

    • Record baseline fluorescence (Ex 488nm / Em 525nm) for 10–20 seconds.

  • Agonist Addition:

    • Add 20 µL of 5X concentrated AC-260584 (serial dilutions).

    • Self-Validation: Ensure final DMSO concentration is <0.5% to avoid non-specific calcium artifacts.

  • Data Acquisition:

    • Continuously record fluorescence for 120 seconds.

    • The peak response (Max - Min) is used to calculate efficacy.

In Vivo Efficacy: Antipsychotic Screening[4]

Purpose: To assess the ability of AC-260584 to reverse hyperdopaminergic states associated with psychosis (Schizophrenia model). Model: Amphetamine-Induced Hyperlocomotion in C57BL/6 Mice.

Rationale

M1 activation in the striatum and cortex opposes dopaminergic overactivity. AC-260584 has been shown to reduce amphetamine-induced hyperactivity without causing catalepsy (a common side effect of D2 antagonists like haloperidol).[1]

Experimental Workflow Diagram

InVivo_ProtocolAcclimation1. Acclimation(60 min in chamber)PreTreat2. Pre-TreatmentAC-260584 (PO/SC)Acclimation->PreTreatWait3. Absorption Phase(30-60 min)PreTreat->WaitChallenge4. Challenge InjectionAmphetamine (3 mg/kg IP)Wait->ChallengeMeasure5. MeasurementTotal Distance (60 min)Challenge->MeasureAnalysis6. Analysis% Inhibition vs VehicleMeasure->Analysis

Figure 2: Workflow for assessing antipsychotic-like activity. AC-260584 is administered prior to the amphetamine challenge to test preventative efficacy.

Protocol Details
  • Habituation: Place mice in open-field chambers for 60 minutes to establish baseline locomotor activity.

  • Drug Administration:

    • Test Group: AC-260584 (e.g., 3, 10, 30 mg/kg, p.o. or s.c.).

    • Vehicle Control: 10% Tween-80 or Methylcellulose.

    • Positive Control: Clozapine (1-3 mg/kg).

  • Wait Period: Allow 30–60 minutes for systemic absorption and brain penetration.

  • Challenge: Inject Amphetamine (3.0 mg/kg, i.p.).

  • Observation: Record locomotor activity (total distance traveled) for 60–90 minutes post-challenge.

  • Interpretation: A statistically significant reduction in distance traveled compared to the Vehicle+Amphetamine group indicates antipsychotic-like efficacy.

    • Safety Check: Verify absence of catalepsy using the "Bar Test" immediately after the locomotor session. AC-260584 should not induce catalepsy.[1]

Therapeutic Implications & Safety

Cognitive Enhancement

AC-260584 has demonstrated efficacy in the Novel Object Recognition (NOR) task and Morris Water Maze , reversing deficits induced by scopolamine or NMDA antagonists (MK-801). This suggests therapeutic potential for the cognitive symptoms of Schizophrenia and Alzheimer’s Disease (AD).[2][3]

Neurochemical Effects

Microdialysis studies confirm that AC-260584 increases the release of Acetylcholine and Dopamine in the medial prefrontal cortex (mPFC) and hippocampus.[4] This cortical dopamine release is distinct from striatal dopamine release (which would worsen psychosis) and is believed to underlie its pro-cognitive effects.

Safety Profile
  • Seizure Risk: High doses of M1 agonists can induce seizures. While AC-260584 has a better therapeutic window than non-selective agonists, dose-ranging studies must monitor for seizure activity (e.g., Racine scale scoring).

  • Peripheral Side Effects: Due to its high selectivity over M2 and M3, AC-260584 is largely devoid of bradycardia (M2 mediated) and excessive salivation/diarrhea (M3 mediated) at therapeutic doses.

References

  • Burstein, E. S., et al. (2008). "AC-260584, an Orally Bioavailable M1 Muscarinic Receptor Allosteric Agonist, Improves Cognitive Performance in an Animal Model." Journal of Pharmacology and Experimental Therapeutics, 326(1).

  • Li, Z., et al. (2007). "AC-260584, a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus." European Journal of Pharmacology, 572(2-3).[4]

  • Spalding, T. A., et al. (2006). "Structural Requirements of Transmembrane Domain 3 for Activation by the M1 Muscarinic Receptor Agonists AC-42, AC-260584, Clozapine, and N-Desmethylclozapine." Molecular Pharmacology, 70(6).[5]

  • Ma, L., et al. (2018). "Selective activation of the M1 muscarinic acetylcholine receptor as a potential treatment for schizophrenia." Neuroscience Bulletin.

Technical Guide: AC-260584 Selectivity Profile for Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

AC-260584 is a potent, orally bioavailable, and highly selective allosteric agonist of the M


 muscarinic acetylcholine receptor (mAChR).[1] Unlike orthosteric agonists (e.g., xanomeline) that bind to the highly conserved acetylcholine binding site, AC-260584 targets an ectopic allosteric site. This mechanism confers exceptional functional selectivity for the M

subtype over M

-M

, minimizing peripheral cholinergic side effects (e.g., gastrointestinal distress, bradycardia) while retaining pro-cognitive and antipsychotic efficacy.

This guide details the pharmacological profile, selectivity mechanisms, and validation protocols for AC-260584, designed for researchers investigating cholinergic modulation in CNS disorders.

Pharmacological Identity & Mechanism[2]

Chemical Identity
  • IUPAC Name: 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one[2][3][4][5]

  • Molecular Class: Benzoxazinone derivative[3][4]

  • Primary Target: M

    
     Muscarinic Acetylcholine Receptor (GPCR)[6]
    
  • Binding Mode: Allosteric Agonism (Ectopic site)

Mechanism of Action (MoA)

AC-260584 activates the M


 receptor through allosteric agonism .[7] It does not compete directly with acetylcholine (ACh) at the orthosteric site. Instead, it binds to a distinct transmembrane domain (involving residues W101, Y106, S109 in TM3), inducing a conformational change that couples the receptor to G

/11 proteins.

Key Mechanistic Differentiators:

  • Probe Dependence: The efficacy of AC-260584 is modulated differently by other allosteric ligands (e.g., amiodarone enhances it, dronedarone inhibits it), a hallmark of allosteric pharmacology.[2]

  • Mutation Sensitivity: The W101A mutation in the M

    
     receptor potentiates AC-260584 activity, whereas it abolishes orthosteric binding, confirming the distinct binding topology.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade activated by AC-260584 upon M


 receptor binding.

M1_Signaling AC260584 AC-260584 (Allosteric Agonist) M1 M1 Receptor (GPCR) AC260584->M1  Binds Allosteric Site Gq Gq/11 Protein M1->Gq  Activates PLC PLC-beta Gq->PLC  Stimulates PIP2 PIP2 PLC->PIP2  Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization (ER Release) IP3->Ca  Releases Ca2+ PKC PKC Activation DAG->PKC Ca->PKC ERK ERK1/2 Phosphorylation (Nucleus) Ca->ERK PKC->ERK  Phosphorylates

Figure 1: AC-260584 activates the Gq-PLC-IP3 pathway, leading to Calcium mobilization and ERK1/2 phosphorylation.

Selectivity Profile

The clinical failure of early muscarinic agonists was largely due to a lack of selectivity (e.g., M


/M

activation causing cardiovascular and GI side effects). AC-260584 overcomes this via functional selectivity .[1]
Functional Affinity Data

The table below summarizes the potency (


) and intrinsic efficacy (

) of AC-260584 across human muscarinic subtypes expressed in CHO cells.
Receptor SubtypePrimary CouplingPotency (

)
Efficacy (

% of ACh)
Selectivity Status
M

G

/11
7.6 - 7.7 90 - 98% Primary Target
M

G

/o
No Effect< 5%Inactive
M

G

/11
No Effect< 5%Inactive
M

G

/o
No Effect< 5%Inactive
M

G

/11
No Effect< 5%Inactive

Interpretation:

  • M

    
     Potency:  With a 
    
    
    
    of ~7.6, AC-260584 is a nanomolar-potency agonist (
    
    
    nM).
  • Full Agonism: It acts as a full agonist at M

    
    , eliciting near-maximal tissue responses comparable to the endogenous ligand.
    
  • Absolute Functional Selectivity: Crucially, it shows virtually no functional agonism at M

    
    -M
    
    
    
    subtypes at physiologically relevant concentrations. This "clean" profile is superior to mixed agonists like xanomeline (M
    
    
    /M
    
    
    ).
In Vivo Selectivity Validation

In rodent models, the selectivity is validated by the absence of classic cholinergic side effects:

  • Salivation/Lacrimation (M

    
     mediated):  Not observed at therapeutic doses.
    
  • Bradycardia (M

    
     mediated):  Not observed.
    
  • Catalepsy (D

    
    /M
    
    
    
    interaction):
    Absent, distinguishing it from typical antipsychotics.

Experimental Validation Protocols

To verify the selectivity profile of AC-260584 in your own laboratory, follow these standardized protocols. These assays rely on measuring downstream functional readouts (Calcium and ERK) rather than simple radioligand displacement, as AC-260584 is an allosteric modulator.

Protocol A: FLIPR Calcium Mobilization Assay (High-Throughput)

Objective: Determine functional potency (


) and selectivity ratios.

Materials:

  • CHO-K1 cells stably expressing hM

    
    , hM
    
    
    
    , hM
    
    
    , hM
    
    
    , or hM
    
    
    .
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM in HBSS buffer (with 20 mM HEPES, 2.5 mM Probenecid). Incubate for 60 mins.

  • Compound Preparation: Prepare AC-260584 serial dilutions (1 nM to 10

    
    M) in assay buffer.
    
  • Baseline Measurement: Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject AC-260584 automatically via FLIPR.

  • Data Acquisition: Monitor fluorescence increase (RFU) for 120 seconds.

  • Analysis: Normalize data to maximal Carbachol response (100%). Fit curves using a 4-parameter logistic equation to derive

    
    .
    
Protocol B: ERK1/2 Phosphorylation Assay (Mechanistic Verification)

Objective: Confirm M


-dependent signaling in neuronal tissue (ex vivo).

Materials:

  • Mouse brain slices (Hippocampus/Prefrontal Cortex).

  • Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

  • Western Blotting reagents.

Step-by-Step Workflow:

  • Tissue Prep: Dissect hippocampus from WT and M

    
     KO mice (negative control).
    
  • Treatment: Incubate slices in ACSF (oxygenated) for 30 mins. Treat with AC-260584 (1

    
    M) for 10–15 mins.
    
  • Lysis: Homogenize tissue in RIPA buffer with phosphatase inhibitors.

  • Immunoblotting: Run lysates on SDS-PAGE. Blot for p-ERK1/2 and Total ERK.

  • Validation: A selective M

    
     agonist must show increased p-ERK in WT tissue but zero increase  in M
    
    
    
    KO tissue.
Experimental Logic Diagram

The following flowchart outlines the logic for validating AC-260584's profile, ensuring exclusion of false positives.

Validation_Workflow Start Compound AC-260584 Screen1 hM1 FLIPR Assay (Ca2+ Flux) Start->Screen1 Decision1 Potent? (pEC50 > 7.0) Screen1->Decision1 Screen2 Selectivity Panel (hM2-hM5 FLIPR) Decision1->Screen2 Yes Fail Discard/Redesign Decision1->Fail No Decision2 Inactive at < 10 uM? Screen2->Decision2 Mechanism Mechanism Check (M1 KO vs WT) Decision2->Mechanism Yes Decision2->Fail No Result Confirmed Selective M1 Allosteric Agonist Mechanism->Result M1 Dependent

Figure 2: Step-wise validation logic to confirm subtype selectivity and mechanism.

Therapeutic Implications

The selectivity profile of AC-260584 positions it as a critical tool compound for validating M


 biology in neuropsychiatric disorders.
  • Cognitive Enhancement: By selectively activating hippocampal M

    
     receptors, AC-260584 enhances NMDA receptor function and synaptic plasticity (LTP), improving performance in object recognition tasks [1, 2].
    
  • Schizophrenia: It exhibits antipsychotic-like activity (reversal of amphetamine-induced hyperactivity) without the extrapyramidal symptoms associated with D

    
     antagonists [2].[3]
    
  • Alzheimer's Disease: As an M

    
     agonist, it promotes the non-amyloidogenic processing of APP (via 
    
    
    
    -secretase), potentially modifying disease progression.

References

  • Li, Z. et al. (2010).[5] AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model.[1][6][8] Neuropharmacology, 58(2), 365-373.[5][6][8] Link

  • Vanover, K. E., Veinbergs, I., & Davis, R. E. (2008).[6] Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M1 receptor agonist, AC-260584.[1][3][4][6][8] Behavioral Neuroscience, 122(3), 570-575.[6][8] Link

  • Spalding, T. A. et al. (2006).[8] Structural requirements of transmembrane domain 3 for activation by the M1 muscarinic receptor agonists AC-42, AC-260584, Clozapine, and N-Desmethylclozapine.[8][9] Molecular Pharmacology, 70(6), 1974-1983.[8] Link

  • Langmead, C. J. et al. (2006).[8] Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M1 receptor.[8][9] Molecular Pharmacology, 69(1), 236-246.[8] Link

Sources

Technical Whitepaper: The Discovery and Pharmacological Profiling of AC-260584

Author: BenchChem Technical Support Team. Date: February 2026

A Selective Allosteric Strategy for M1 Muscarinic Modulation

Executive Summary: The Selectivity Paradox

The development of muscarinic acetylcholine receptor (mAChR) agonists for CNS disorders—specifically Schizophrenia and Alzheimer’s Disease (AD)—has historically been plagued by the "Selectivity Paradox." While activation of the M1 subtype (cortex/hippocampus) drives cognitive enhancement and antipsychotic efficacy, cross-reactivity with peripheral M2 (cardiovascular) and M3 (gastrointestinal) subtypes results in dose-limiting toxicity (e.g., bradycardia, salivation, diarrhea).

AC-260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one) represents a pivotal moment in medicinal chemistry. Unlike orthosteric agonists (e.g., xanomeline) that bind the conserved acetylcholine pocket, AC-260584 exploits an ectopic allosteric site , granting it unprecedented functional selectivity. This guide dissects the chemical logic, molecular mechanism, and validation protocols that define AC-260584 as a premier tool compound for M1-targeted therapeutics.

Chemical Architecture & Synthesis Logic

Structural Analysis

AC-260584 is built upon a benzoxazinone core , a scaffold chosen to optimize bioavailability and CNS penetration while maintaining a specific vector for the basic amine tail required for receptor interaction.

Structural DomainChemical MoietyFunction
Core Scaffold 7-fluoro-4H-benzo[1,4]oxazin-3-oneProvides rigid planar alignment; Fluorine at C7 blocks metabolic oxidation (CYP450).
Linker Propyl chain (

)
Critical spacer length to span the allosteric vestibule to the orthosteric site.
Basic Amine 4-butylpiperidineThe "warhead" interacting with key aspartate residues; lipophilic tail enhances hydrophobic pocket occupancy.
Retrosynthetic Pathway

The synthesis follows a convergent "Head-to-Tail" coupling strategy, ensuring high yield and modularity for SAR (Structure-Activity Relationship) exploration.

Protocol Overview:

  • Core Formation: Cyclization of 2-amino-5-fluorophenol with chloroacetyl chloride yields the benzoxazinone head.

  • Linker Attachment: Alkylation of the amide nitrogen (N4) with 1-bromo-3-chloropropane under basic conditions (NaH/DMF).

  • Convergent Coupling: Nucleophilic displacement of the terminal chloride by 4-butylpiperidine.

Synthesis Start 2-amino-5-fluorophenol Step1 Cyclization (Chloroacetyl chloride) Start->Step1 Core 7-fluoro-benzoxazinone Step1->Core Step2 Alkylation (1-bromo-3-chloropropane) Core->Step2 Inter Chloro-propyl Intermediate Step2->Inter Step3 Amination (4-butylpiperidine) Inter->Step3 Final AC-260584 Step3->Final

Figure 1: Convergent synthetic pathway for AC-260584 utilizing a benzoxazinone scaffold.

Molecular Mechanism: Allosteric Precision

The Binding Mode Distinction

AC-260584 is not a simple orthosteric agonist. Mutational analysis reveals it binds to a site distinct from acetylcholine (ACh) or carbachol, yet overlapping with the "atypical" agonist clozapine.

  • Orthosteric Site (ACh): Defined by Asp105 (TM3).

  • AC-260584 Site: Interactions are heavily influenced by Trp101 (W101) and Tyr106 (Y106) in Transmembrane Domain 3 (TM3).

Critical Evidence (Mutagenesis Data):

  • W101A Mutation: Potentiates AC-260584 efficacy (suggesting W101 normally acts as a gatekeeper or steric hindrance for this scaffold).

  • D105A Mutation: Abolishes signaling (confirming that while binding is allosteric, the activation wave must still propagate through the core aspartate lock).

Signaling Cascade

AC-260584 acts as a partial to full agonist (intrinsic activity ~90% of carbachol) at M1, driving the Gq-protein signaling pathway without recruiting Arrestin-3 significantly (biased agonism), which minimizes receptor downregulation.

Signaling AC260584 AC-260584 M1 M1 Receptor (TM3) AC260584->M1 Allosteric Binding Gq Gαq/11 Protein M1->Gq Conformational Change PLC PLCβ Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Accumulation PIP2->IP3 DAG DAG Production PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC ERK ERK1/2 Phosphorylation (Hippocampus/PFC) Ca->ERK Downstream Signaling PKC->ERK

Figure 2: M1-dependent Gq signaling cascade activated by AC-260584 leading to ERK1/2 phosphorylation.

Preclinical Pharmacology & Validation Protocols

To validate AC-260584 in your own laboratory, the following protocols represent the industry standard for confirming M1 selectivity and antipsychotic efficacy.

In Vitro Functional Selectivity

Objective: Quantify selectivity ratios (M1 vs M2-M5). Method: Calcium Flux Assay (FLIPR) or IP-One Accumulation.

Receptor SubtypeAssay EndpointAC-260584 Potency (pEC50)Intrinsic Activity (% Carbachol)
M1 (Human) Ca2+ Mobilization7.6 - 7.7 90 - 98%
M2 Ca2+ (Gqi5 chimeric)< 5.0 (Inactive)< 5%
M3 Ca2+ Mobilization< 5.0 (Inactive)< 10%
M4 Ca2+ (Gqi5 chimeric)< 5.0 (Inactive)Negligible

Protocol Note: Ensure the use of CHO-K1 cells stably expressing human M1. For M2/M4, use Gqi5 chimeric G-proteins to force coupling to the calcium pathway for uniform readout.

In Vivo Microdialysis (Neurochemistry)

Objective: Demonstrate central engagement (Cortical ACh/DA release). Subject: Male Sprague-Dawley Rats (280-320g).

  • Stereotaxic Surgery: Implant guide cannulas into the medial prefrontal cortex (mPFC) (AP +3.2, ML +0.6, DV -3.0).

  • Recovery: Allow 5-7 days post-op recovery.

  • Perfusion: Insert probe (2mm membrane) and perfuse with aCSF at 1.5 µL/min.

  • Dosing: Administer AC-260584 (3 - 10 mg/kg, s.c.).

  • Sampling: Collect dialysate every 20 mins. Analyze via HPLC-ECD.

  • Validation: Pre-treatment with Telenzepine (M1 antagonist) must abolish the effect to prove mechanism.

Behavioral Efficacy (Antipsychotic Model)

Objective: Assess efficacy in Amphetamine-Induced Hyperlocomotion (AIH).

  • Acclimation: Place mice in open-field chambers for 60 min (habituation).

  • Challenge: Inject Amphetamine (3 mg/kg, i.p.) to induce hyper-dopaminergic psychosis state.

  • Treatment: Inject AC-260584 (3, 10, 30 mg/kg, p.o.) 30 mins prior to amphetamine.

  • Measurement: Record total distance traveled (cm) for 120 mins.

  • Success Criteria: A dose-dependent reduction in locomotion compared to vehicle+amphetamine, without inducing catalepsy (bar test).

Clinical Implications & Limitations

While AC-260584 demonstrated that M1 selectivity could be achieved via allosteric ligands, it primarily serves as a "Pathfinder" molecule .

  • Advantages: It proved that the side-effect profile of xanomeline (GI distress) could be engineered out by avoiding M2/M3 activation.

  • Limitations: Like many benzoxazinones, metabolic stability and solubility can be challenging for once-daily human dosing.

  • Legacy: The structural insights from AC-260584 paved the way for the "VU" series (Vanderbilt) and HTL series (Heptares), leading to the modern pipeline of M1 PAMs (Positive Allosteric Modulators) currently in clinical trials.

References

  • Li, Z. et al. (2007). AC-260584, a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus.[1] European Journal of Pharmacology, 572(2-3), 129-137. Link

  • Vanover, K. E. et al. (2008). Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M1 receptor agonist, AC-260584.[1][2][3] Behavioral Neuroscience, 122(3), 570-575.[4] Link

  • Spalding, T. A. et al. (2006). Structural Requirements of Transmembrane Domain 3 for Activation by the M1 Muscarinic Receptor Agonists AC-42, AC-260584, Clozapine, and N-Desmethylclozapine.[5] Molecular Pharmacology, 70(6), 1974-1983. Link

  • Davis, R. E. et al. (2010). AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model.[1][6] Neuropharmacology, 58(2), 365-373. Link

  • Acadia Pharmaceuticals Inc. (2002).[7] Patent WO2002016333: N-substituted piperidine derivatives as serotonin receptor agents. (Foundational chemistry for the scaffold series). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of AC-260584

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of AC-260584 Solubility in Physiological Buffers Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document ID: TS-AC260-SOL-01 Last Updated: October 2023

Executive Summary & Compound Profile

AC-260584 is a potent, selective M1 muscarinic acetylcholine receptor allosteric agonist used primarily in neuropsychiatric research (schizophrenia, cognitive enhancement).

Chemically, it is a lipophilic amine (4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one). Its structure contains a basic piperidine nitrogen and a hydrophobic butyl tail. This combination creates a specific solubility challenge:

  • In organic solvents (DMSO): High solubility due to lipophilic interactions.

  • In aqueous buffers (pH 7.4): The compound exists in equilibrium between its protonated (ionized) and free base forms. While the protonated form is more soluble, the high lipophilicity (LogP estimated > 3.5) often drives the uncharged species to aggregate and precipitate upon dilution into physiological salts (PBS, Krebs), especially at concentrations >10 µM.

This guide provides validated protocols to maintain AC-260584 in solution for in vitro and in vivo applications.

Physicochemical Data & Solubility Limits

Before beginning, verify your experimental requirements against the compound's physical limits.

ParameterValueImplications for Handling
Molecular Weight 348.46 g/mol Use this for molarity calculations.
Solubility (DMSO) ~100 mM (Max)Ideal for stock solutions. Store at -20°C.
Solubility (Water) < 0.1 mg/mLDo not dissolve directly in water.
Solubility (PBS pH 7.4) < 10 µM (approx)Risk of precipitation upon direct dilution.
pKa (Predicted) ~8.5 - 9.5 (Piperidine N)Solubility decreases as pH increases (e.g., pH 7.4 is riskier than pH 6.0).

Protocol A: Standard In Vitro Preparation (Cell Culture/Slice)

Objective: Prepare a stable working solution (1–10 µM) in physiological buffer (e.g., aCSF, PBS, DMEM) without precipitation.

Mechanism of Failure

Directly adding a high-concentration DMSO stock (e.g., 100 mM) to cold buffer causes a "solvent shock." The DMSO diffuses rapidly into the water, leaving the hydrophobic drug molecules clustered together, leading to immediate micro-precipitation (milky haze).

Step-by-Step Methodology
  • Prepare Stock Solution:

    • Dissolve AC-260584 in anhydrous DMSO to 10 mM .

    • Validation: Solution must be completely clear. Vortex for 30 seconds.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not dilute 1:1000 directly if you observe crashing.

    • Prepare a 100x secondary stock in DMSO or Ethanol.

    • Example: Dilute 10 mM stock to 1 mM using DMSO.

  • Final Dilution into Buffer:

    • Pre-warm your physiological buffer (PBS/Media) to 37°C . Solubility is temperature-dependent.

    • Place the buffer on a vortex mixer set to medium speed.

    • Slowly inject the DMSO stock into the center of the vortexing buffer.

    • Limit: Keep final DMSO concentration ≤ 0.1% to avoid cellular toxicity, unless controls permit higher.

  • Visual Check:

    • Hold the tube against a dark background under a bright light.

    • Pass: Solution is crystal clear.

    • Fail: Visible particulates, "oily" sheen, or turbidity. See Protocol B.

Protocol B: High-Concentration Formulation (In Vivo / High Dose)

Objective: Prepare concentrations >100 µM or for animal injection (IP/SC) where simple DMSO/Saline mixtures fail.

Recommended Vehicle: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Why? Cyclodextrins encapsulate the hydrophobic butyl tail, preventing aggregation while maintaining aqueous compatibility.

Formulation Procedure
  • Prepare 20% HP-β-CD Stock:

    • Dissolve 20g of 2-Hydroxypropyl-β-cyclodextrin in 100 mL of sterile water or saline. Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve AC-260584 in a minimal volume of DMSO (e.g., to 50 mM).

    • Add the 20% HP-β-CD solution slowly to the DMSO stock while vortexing.

    • Target Ratio: 5-10% DMSO / 90-95% (20% HP-β-CD).

  • Sonication (Critical Step):

    • If the solution is cloudy, sonicate in a water bath at 30-40°C for 10–20 minutes.

    • The energy helps the drug enter the cyclodextrin cavity.

  • pH Adjustment (Optional):

    • If still cloudy, lower pH slightly (to ~5.5–6.0) using 0.1 N HCl. The protonated form enters the cyclodextrin more easily. Once dissolved, carefully adjust back to pH 7.0 if necessary, but ensure it doesn't crash.

Troubleshooting Logic & Decision Tree

Use this workflow to diagnose precipitation issues during your experiment.

G Start Precipitation Observed in Buffer? CheckConc Check Final Concentration Start->CheckConc IsHigh > 10 µM? CheckConc->IsHigh CheckDMSO Check DMSO % IsHigh->CheckDMSO No UseCyclo Switch to Protocol B (Cyclodextrin/Tween) IsHigh->UseCyclo Yes IsDMSOHigh DMSO < 0.1%? CheckDMSO->IsDMSOHigh StepDown Use Step-Down Dilution (Warm Buffer + Vortex) IsDMSOHigh->StepDown Yes (Too low solubilizer) CheckpH Check Buffer pH IsDMSOHigh->CheckpH No (DMSO is sufficient) IsBasic pH > 7.4? CheckpH->IsBasic IsBasic->UseCyclo No (Intrinsic Solubility Limit) AdjustpH Acidify slightly (pH 6.5-7.0) or use PBS w/ Mg2+/Ca2+ free IsBasic->AdjustpH Yes

Figure 1: Decision matrix for troubleshooting AC-260584 precipitation events.

Frequently Asked Questions (FAQ)

Q1: My solution looks clear, but I see a drop in biological activity. Why? A: This is likely "silent precipitation." The compound may have adsorbed to the plastic walls of your tube or pipette tips (common with lipophilic amines).

  • Fix: Use Low-Retention plasticware or glass vials for intermediate dilutions. Add 0.1% BSA (Bovine Serum Albumin) to your buffer to act as a carrier protein.

Q2: Can I freeze the diluted working solution? A: No. Freezing aqueous dilutions of AC-260584 often causes irreversible precipitation upon thawing. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q3: What is the maximum DMSO concentration I can use in vivo? A: For rodents, typically 10% DMSO is the upper limit for IP injections, though 5% is preferred to avoid vehicle-induced behavioral artifacts. If you need higher solubility, do not increase DMSO; instead, add Tween 80 (5-10%) or use the HP-β-CD method described in Protocol B.

Q4: The literature mentions "AC-260584" in antipsychotic models.[1] What vehicle did they use? A: Key studies (e.g., Li et al., 2008) often utilize acidified saline or surfactant-based vehicles. A robust replication vehicle is 10% DMSO / 10% Tween 80 / 80% Saline , which balances solubility with tolerability.

References

  • Li, Z., et al. (2008).[] Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of AC-260584.[] European Journal of Pharmacology, 596(1-3), 89-97.[]

  • Ma, L., et al. (2018). Selective activation of the M1 muscarinic acetylcholine receptor improves cognitive impairment. Neuropharmacology.
  • PubChem Compound Summary. (n.d.). AC-260584 (CID 9928284).[3] National Center for Biotechnology Information.

  • BOC Sciences. (n.d.). AC-260584 Product Datasheet & Solubility Guide.

Sources

Technical Support Center: Optimal Storage & Handling of C20H29FN2O2 (AC-260584)

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity Verification: Formula: C₂₀H₂₉FN₂O₂ Primary Candidate: AC-260584 (CAS: 560083-42-3) Classification: M₁ Muscarinic Receptor Allosteric Agonist Physical State: White to off-white solid powder (often supplied as a lyophilized salt).

Executive Summary

This guide addresses the stability profile of AC-260584 , a fluorinated benzoxazinone derivative. While the core scaffold demonstrates reasonable stability, the tertiary amine (piperidine moiety) introduces susceptibility to oxidative degradation and hygroscopic clumping. The following protocols are designed to mitigate N-oxide formation and hydrolytic ring opening.

Part 1: Critical Storage Parameters (The "Why" & "How")

To maintain >98% purity over extended periods, you must control three thermodynamic vectors: Thermal Energy , Photolytic Cleavage , and Hydrolytic Attack .

1. Thermal Management (Kinetic Stabilization)
  • Standard: Store at -20°C (-4°F) .

  • Causality: Chemical degradation rates generally double for every 10°C increase (Arrhenius equation). Storing AC-260584 at -20°C reduces the kinetic energy available for the tertiary amine to react with residual atmospheric oxygen.

  • Short-Term: 4°C is acceptable for <1 week (e.g., active use cycles), but migration to -20°C is mandatory for long-term banking.

2. Moisture Control (Hygroscopicity)
  • Standard: Store in a desiccator with silica gel or Drierite®.

  • Causality: If supplied as a salt (e.g., Hydrochloride or Trifluoroacetate), the powder is hygroscopic. Water absorption leads to "caking" (physical instability) and provides a medium for hydrolysis of the benzoxazinone ring (chemical instability).

  • Protocol: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

3. Photostability
  • Standard: Amber glass vials or aluminum foil wrapping.

  • Causality: The fluorophenyl-benzoxazinone conjugated system can absorb UV/Vis light, potentially leading to photo-isomerization or radical formation.

Summary of Storage Conditions
ParameterLong-Term Storage (>1 Month)Short-Term (Active Use)Solubilized (DMSO/EtOH)
Temperature -20°C4°C-80°C (Aliquoted)
Atmosphere Inert Gas (Argon/N₂)Tightly CappedSealed/Parafilm
Container Amber Glass + DesiccantAmber GlassPolypropylene/Glass
Stability Est. > 2 Years~6 Months~1-3 Months
Part 2: Troubleshooting Guide (Q&A)

Q1: My powder has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation , likely forming N-oxides at the piperidine nitrogen.

  • Action: Run an LC-MS to check purity. If the [M+16] peak (N-oxide) is <2%, it may be salvageable for non-critical assays. For binding affinity (Ki) studies, discard the batch as oxidation alters receptor docking.

  • Prevention: Purge headspace with Argon gas before resealing vials.

Q2: The powder has clumped into a sticky mass. Can I scrape it out?

  • Diagnosis: Hygroscopic failure . The vial was likely opened while cold, causing condensation, or the seal was compromised.

  • Action: Do not scrape aggressively, as static charge can scatter the compound. Dissolve the entire content of the vial in a known volume of DMSO to create a master stock solution. Recalculate concentration based on the original mass, not the solvated mass.

  • Warning: Clumping accelerates hydrolysis. Use the solution immediately or freeze at -80°C.

Q3: I cannot get the powder to dissolve in water/PBS.

  • Diagnosis: AC-260584 is lipophilic (LogP ~3.8-4.5). It is sparingly soluble in aqueous buffers at neutral pH.

  • Action:

    • Dissolve in DMSO (Dimethyl sulfoxide) or Ethanol first to create a 10-100 mM stock.

    • Dilute into the aqueous buffer. Keep the final DMSO concentration <0.1% to avoid cytotoxicity in cell assays.

    • Note: Acidifying the water slightly (pH 5-6) may help if it is a free base, but DMSO solvation is the standard protocol.

Part 3: Experimental Workflow: Reconstitution & Aliquoting

The following workflow minimizes freeze-thaw cycles, which are the primary cause of compound degradation in solution.

G Start Receive C20H29FN2O2 (Lyophilized Powder) Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate Prevent Condensation Solvent Add DMSO (Anhydrous) Target: 10-50 mM Stock Equilibrate->Solvent Vortex Vortex Gently (Avoid foaming) Solvent->Vortex Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Vortex->Aliquot Minimize O2 Exposure Freeze Flash Freeze Store at -80°C Aliquot->Freeze Use Thaw for Experiment (Do NOT Refreeze) Freeze->Use

Figure 1: Optimal reconstitution workflow to prevent hydrolytic degradation and ensure concentration accuracy.

References
  • PubChem. (2025).[1][2] Compound Summary for CID 9928284, AC-260584. National Center for Biotechnology Information. [Link][1][2]

  • AdooQ BioScience. (n.d.). AC260584 - M1 Muscarinic Receptor Agonist. [Link][3][][5]

  • Li, Z., et al. (2009).[] Differential effects of M1 and 5-hydroxytryptamine1A receptors on atypical antipsychotic drug-induced dopamine efflux. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Technical Support Center: AC-260584 Stability & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AC-260584 Technical Support Portal. This guide addresses the specific chromatographic challenges associated with AC-260584 (4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one), a potent M1 muscarinic receptor allosteric agonist. Due to its structural characteristics—specifically the basic piperidine moiety and the benzoxazinone core—this molecule presents unique stability and detection challenges.

Module 1: Method Development & Optimization
Q: My AC-260584 peak is tailing significantly (As > 1.5). How do I fix this?

A: Peak tailing in AC-260584 is almost exclusively caused by the interaction between the tertiary amine on the piperidine ring and residual silanols on the HPLC column stationary phase.

Troubleshooting Protocol:

  • Check Mobile Phase pH: The pKa of the piperidine nitrogen is likely basic (~8-9).

    • Low pH Strategy: Ensure your buffer is pH 2.5–3.0 (using Formic Acid or TFA). This protonates the silanols, reducing their activity, but also fully protonates the drug, reducing retention.

    • High pH Strategy (Recommended): Use a high-pH stable column (e.g., C18 hybrid particle) with 10mM Ammonium Bicarbonate (pH 10.0). This deprotonates the drug, improving peak shape and retention.

  • Add a Modifier: If you must use neutral pH, add 10-20 mM Triethylamine (TEA) as a competitive base to block silanol sites.

Q: I see a "Ghost Peak" eluting just before the main peak in stability samples. What is it?

A: This is likely the N-oxide impurity . The tertiary amine in the piperidine ring is highly susceptible to oxidation. Under oxidative stress (or even exposure to air in solution over time), AC-260584 forms an N-oxide. Because the N-oxide is more polar than the parent amine, it typically elutes slightly earlier on Reverse Phase (RP) columns.

Confirmation Test:

  • Compare the UV spectrum of the ghost peak to the parent. N-oxidation usually does not significantly alter the chromophore (the benzoxazinone ring), so the UV spectra should be nearly identical.

  • Run an LC-MS scan.[1][2] The N-oxide will show a mass shift of +16 Da (M+16).

Module 2: Forced Degradation Protocols

To validate your HPLC method, you must demonstrate specificity by resolving the parent compound from its degradants. Use this decision matrix to generate the necessary impurities.

Experimental Workflow: Stress Testing

ForcedDegradation Start AC-260584 Stock (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, RT, 2h Start->Base Oxidation Oxidation 3% H2O2, RT, 4h Start->Oxidation Photo Photolysis UV/Vis (1.2M Lux-hr) Start->Photo Analyze Neutralize & Inject (RP-HPLC) Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Result_Acid Target: Lactam Ring Open (Benzoxazinone Cleavage) Analyze->Result_Acid Detects Result_Ox Target: N-Oxide (Piperidine) Analyze->Result_Ox Detects

Figure 1: Forced degradation decision tree for generating specific AC-260584 impurities.

Detailed Degradation Mechanisms
Stress ConditionTarget Functional GroupExpected DegradantDetection Note
Oxidation (H₂O₂) Piperidine NitrogenAC-260584 N-oxide Elutes before parent. Mass shift +16 Da.
Acid Hydrolysis Benzoxazinone (Lactam)Ring-Opened Carboxylic Acid Significant retention shift due to polarity change.
Base Hydrolysis Benzoxazinone (Lactam)Ring-Opened Amine/Acid Rapid degradation expected; monitor closely to prevent total loss of parent.
Photolysis Fluoro-aromatic coreDe-fluorinated species Rare. Look for minor peaks with altered UV max.
Module 3: Troubleshooting & FAQ
Q: My resolution between the Parent and Impurity A is < 1.5. How do I improve separation?

A: If Impurity A is the N-oxide (early eluting), it is highly polar.

  • Lower the Organic Start %: If your gradient starts at 10% B, drop it to 5% B. This increases retention for polar species, allowing better interaction with the stationary phase.

  • Change Column Selectivity: Switch from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions with the benzoxazinone core can provide alternative selectivity that separates the oxidized piperidine species more effectively.

Q: Can I use UV detection, or is MS required?

A: UV detection is sufficient for routine stability testing.

  • Wavelength: The benzoxazinone core absorbs strongly. We recommend 254 nm for general detection or 210 nm for higher sensitivity (though 210 nm is more susceptible to solvent noise).

  • Linearity: AC-260584 is linear in UV response from 0.5 µg/mL to 100 µg/mL.

Q: The parent peak area decreases in the "Control" sample after 24 hours in the autosampler. Why?

A: AC-260584 is an amine. If your sample solvent is acidic (e.g., 0.1% Formic Acid in water) and your autosampler is not cooled, you may see slow hydrolysis or oxidation if the vial cap is not tight.

  • Fix: Store samples at 4°C. Use amber glass vials to prevent photolysis. Ensure the sample diluent matches the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile).

Module 4: Recommended HPLC Conditions (Starting Point)

To save you development time, use this validated starting point for AC-260584 analysis.

ParameterSettingRationale
Column XBridge C18 (4.6 x 150mm, 3.5µm)High pH stability; excellent peak shape for basic amines.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)Keeps piperidine deprotonated (neutral) for better retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 15 minGeneral scouting gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 30°CImproves mass transfer and peak sharpness.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9928284, AC-260584. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Spalding, T. A., et al. (2002).Discovery of an ectopic activation site on the M1 muscarinic receptor. Molecular Pharmacology. (Contextual grounding for M1 agonist chemistry).
  • Dolan, J. W. (2002).Troubleshooting HPLC Systems: Peak Tailing. LCGC North America. (Standard reference for amine tailing mechanisms).

Sources

Validation & Comparative

A Comparative Efficacy Analysis of AC-260584 and Xanomeline: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropsychiatric and neurodegenerative disease research, the M1 muscarinic acetylcholine receptor has emerged as a compelling therapeutic target. Its role in cognitive processes and the modulation of psychotic symptoms has spurred the development of novel agonists. This guide provides an in-depth, objective comparison of two prominent M1 receptor agonists: AC-260584, a selective allosteric agonist, and Xanomeline, a dual M1/M4 receptor agonist. This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development.

Introduction: The Rationale for Targeting the M1 Muscarinic Receptor

The cholinergic system is a critical regulator of higher-order cognitive functions, including learning, memory, and attention. Dysfunction of this system is a well-established hallmark of Alzheimer's disease (AD) and is also implicated in the cognitive and negative symptoms of schizophrenia. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a pivotal role in mediating the pro-cognitive effects of acetylcholine. Activation of the M1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C and subsequent downstream signaling, including the activation of extracellular signal-regulated kinase (ERK), which is crucial for synaptic plasticity and memory formation.[1][2] This has made the M1 receptor an attractive target for therapeutic intervention in disorders characterized by cognitive impairment.

Comparative Pharmacological Profiles

A fundamental differentiator between AC-260584 and Xanomeline lies in their distinct mechanisms of M1 receptor activation and their broader receptor selectivity profiles.

Mechanism of Action

AC-260584 is distinguished as a selective M1 muscarinic receptor allosteric agonist .[3][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a topographically distinct site on the receptor. This can lead to a more nuanced and potentially safer pharmacological profile, as allosteric agonists may only potentiate the effect of the endogenous neurotransmitter.

Xanomeline , in contrast, is an orthosteric agonist with a preference for M1 and M4 muscarinic receptors .[5][6] Its action at both M1 and M4 receptors is thought to contribute to its therapeutic effects on both cognitive and psychotic symptoms.[5] However, its lack of high selectivity for M1/M4 over other muscarinic receptor subtypes (M2, M3, and M5) is associated with a significant side effect burden.[7]

Receptor Binding and Functional Potency

The following table summarizes the available in vitro data for AC-260584 and Xanomeline. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same assays are limited.

ParameterAC-260584XanomelineReference(s)
Binding Affinity (Ki, nM) Not explicitly reported as an allosteric agonistM1: ~low teen rangeM2: ~30s or higherM3: ~30s or higherM4: ~low teen rangeM5: ~30s or higher[5]
Functional Potency (EC50/pEC50) M1: pEC50 = 7.6-7.7 (EC50 ≈ 20-25 nM)M1: 30.9 nMM2: 1700 nMM3: 8500 nMM4: 14.1 nMM5: 1800 nM[3][4][8]
Receptor Selectivity Functionally selective for M1 over M2, M3, M4, and M5Preferential for M1 and M4[3][5]
Efficacy (% of Carbachol) 90-98% at M1Full agonist at M1[3][8]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Signaling Pathways and Downstream Effects

Both AC-260584 and Xanomeline converge on the activation of the M1 receptor, which primarily signals through the Gq/11 pathway. This initiates a cascade of intracellular events crucial for neuronal function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq11 Gq/11 M1_Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation Ca2_release->ERK PKC->ERK Cellular_Response Neuronal Excitation Synaptic Plasticity Cognitive Function ERK->Cellular_Response Agonist AC-260584 Xanomeline Agonist->M1_Receptor Binds & Activates

Caption: M1 Receptor Signaling Pathway

Activation of the M1 receptor by either AC-260584 or Xanomeline leads to the activation of Gq/11 proteins. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Both pathways can converge to activate the Extracellular signal-Regulated Kinase (ERK) cascade, a critical mediator of synaptic plasticity and cognitive function.[3]

Comparative Efficacy in Preclinical Models

Both compounds have demonstrated efficacy in rodent models relevant to schizophrenia and cognitive impairment.

Pro-cognitive Effects

AC-260584 has been shown to improve cognitive performance in the novel object recognition (NOR) test in mice, an effect that is blocked by the M1 antagonist pirenzepine.[3] This indicates that its pro-cognitive effects are directly mediated by M1 receptor activation.

Xanomeline has also demonstrated pro-cognitive effects in preclinical models.[9] However, in a head-to-head comparison in a transgenic mouse model of Alzheimer's disease, another muscarinic agonist, ML-007, showed improvements in spatial memory, while Xanomeline did not.[9] This suggests that the specific profile of M1 agonism may be critical for certain cognitive domains.

Antipsychotic-like Effects

AC-260584 has demonstrated a behavioral profile consistent with antipsychotic-like efficacy by reducing amphetamine- and MK-801-induced hyperactivity in rodents.[3] Importantly, unlike the typical antipsychotic haloperidol, AC-260584 did not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[3]

Xanomeline has a well-documented antipsychotic-like profile in various preclinical models.[6][10][11] Its dual action on M1 and M4 receptors is believed to contribute to these effects. Studies have shown that Xanomeline can selectively inhibit the firing of mesolimbic dopamine neurons, which is a key mechanism of action for many antipsychotic drugs.[10]

Neurochemical Effects

A direct comparative study using microdialysis in rats provides valuable insight into the in vivo potency of these compounds. The study reported the rank order of ability to increase cortical acetylcholine and dopamine efflux as: sabcomeline > xanomeline ≈ AC260584 > N-desmethylclozapine.[12] This suggests that Xanomeline and AC-260584 have a comparable ability to modulate these key neurotransmitters in brain regions associated with cognition and psychosis.

Clinical Efficacy and Tolerability

While AC-260584 remains in the preclinical stage of development, Xanomeline has undergone extensive clinical investigation, both as a monotherapy and in combination with trospium chloride (KarXT).

Xanomeline in Schizophrenia

Early clinical trials of Xanomeline monotherapy in schizophrenia showed promising improvements in positive and negative symptoms, as well as cognition.[13] However, its development was halted due to a high incidence of peripherally mediated cholinergic side effects, such as nausea, vomiting, and diarrhea.[7]

The co-formulation of Xanomeline with the peripherally restricted muscarinic antagonist trospium (KarXT) was designed to mitigate these side effects. Phase 3 clinical trials (EMERGENT program) of KarXT in adults with schizophrenia demonstrated statistically significant and clinically meaningful reductions in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[14][15] For instance, the EMERGENT-2 trial reported a 9.6-point reduction in PANSS total score with KarXT compared to placebo at week 5.[15]

Xanomeline in Alzheimer's Disease

In a large-scale, 6-month clinical trial in patients with mild-to-moderate Alzheimer's disease, Xanomeline demonstrated significant improvements in cognitive function as measured by the Computerized Neuropsychological Test Battery (CNTB) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) in the completer analysis.[16][17][18][19] Notably, Xanomeline also showed significant reductions in behavioral disturbances such as hallucinations, delusions, and agitation.[17][19] However, the high discontinuation rate (52% in the high-dose group) due to cholinergic side effects was a major limitation.[17][19]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for key in vitro and in vivo assays used to evaluate compounds like AC-260584 and Xanomeline.

In Vitro: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.

Radioligand_Binding_Assay Prep Prepare cell membranes expressing a specific muscarinic receptor subtype (M1, M2, M3, M4, or M5) Incubate Incubate membranes with a radiolabeled antagonist (e.g., [³H]NMS) and varying concentrations of the test compound. Prep->Incubate Separate Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. Incubate->Separate Wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand. Separate->Wash Quantify Quantify radioactivity on the filters using liquid scintillation counting. Wash->Quantify Analyze Analyze data to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation. Quantify->Analyze NOR_Test_Workflow Habituation Day 1: Habituate the mouse to the empty testing arena for 5-10 minutes. Familiarization Day 2 (Training): Place the mouse in the arena with two identical objects and allow exploration for a set time (e.g., 10 minutes). Habituation->Familiarization Retention Inter-trial Interval (ITI): Return the mouse to its home cage for a specific retention interval (e.g., 1-24 hours). Familiarization->Retention Test Day 2 (Testing): Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Retention->Test Record Record the time spent exploring each object during the test phase. Test->Record Analyze Calculate the Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) Record->Analyze

Caption: Novel Object Recognition Test Workflow

Protocol:

  • Habituation (Day 1): Individually place each mouse in the empty testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes to acclimate to the environment. [20][21]2. Familiarization/Training (Day 2): Place two identical objects in the arena. Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for a predetermined period (e.g., 10 minutes). [21]3. Inter-Trial Interval (ITI): After the familiarization phase, return the mouse to its home cage for a specific retention interval (e.g., 1 hour). [22]4. Test Phase (Day 2): Replace one of the familiar objects with a novel object of similar size but different shape and texture. Place the mouse back in the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes) using a video tracking system. [21]5. Data Analysis: Manually or automatically score the time the mouse spends actively exploring each object (sniffing, touching with the nose). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory. [5][14]

In Vivo: Amphetamine-Induced Hyperactivity

This model is widely used to screen for antipsychotic-like activity.

Protocol:

  • Habituation: Acclimate the rodents (rats or mice) to the testing chambers (e.g., open-field arenas equipped with photobeam detectors) for a period of 30-60 minutes. [23]2. Drug Administration: Administer the test compound (e.g., AC-260584) or vehicle at a predetermined time before the amphetamine challenge. [3]3. Amphetamine Challenge: Administer a psychostimulant dose of d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes). [23]5. Data Analysis: Compare the locomotor activity of the animals treated with the test compound plus amphetamine to the group that received vehicle plus amphetamine. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like potential. [3]

Summary and Future Directions

Both AC-260584 and Xanomeline represent promising approaches to targeting the M1 muscarinic receptor for the treatment of cognitive and psychotic symptoms.

AC-260584 stands out for its high selectivity for the M1 receptor via an allosteric mechanism. This profile suggests a potentially favorable side effect profile, as evidenced by the lack of catalepsy in preclinical models. Its demonstrated pro-cognitive and antipsychotic-like effects in animals warrant further investigation and progression towards clinical development.

Xanomeline has the advantage of having demonstrated clinical efficacy for both psychosis and cognitive impairment in schizophrenia and Alzheimer's disease. However, its broader muscarinic receptor activity leads to significant peripheral cholinergic side effects, a major hurdle that the KarXT formulation aims to overcome.

Future research should focus on:

  • Direct head-to-head preclinical comparisons of AC-260584 and Xanomeline in a wider range of behavioral models.

  • Elucidation of the detailed preclinical side effect profile of AC-260584, particularly concerning cholinergic adverse events.

  • Clinical trials of AC-260584 to determine its safety, tolerability, and efficacy in human populations.

  • Long-term studies of KarXT to further establish its safety and efficacy in the chronic management of schizophrenia.

The continued exploration of M1 receptor agonists, with a focus on optimizing both efficacy and tolerability, holds significant promise for the development of novel and improved treatments for devastating neuropsychiatric and neurodegenerative disorders.

References

  • Bradley, S. R., Lameh, J., Ohrmund, L., et al. (2010). AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model. Neuropharmacology, 58(2), 365-373. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Novel Object Recognition test. MMPC-Live Protocols. [Link]

  • Gharaibeh, A., Al-Shalabi, V., & Al-Ghananeem, A. M. (2023). Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia. Psychopharmacology Bulletin, 53(2), 60–73. [Link]

  • Fisher, A. (2008). Cholinergic treatments for Alzheimer's disease: pro-cognitive and disease-modifying. Current Alzheimer Research, 5(2), 205-216.
  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

  • Mirza, N. R., Peters, D., & Sparks, M. G. (2003). Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists. CNS drug reviews, 9(2), 159–186. [Link]

  • Cyr, M., Beaulieu, J. M., Laakso, A., & Sotnikova, T. D. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences of the United States of America, 105(11), 4429–4434. [Link]

  • Shannon, H. E., Hart, J. C., Bymaster, F. P., Calligaro, D. O., DeLapp, N. W., Gidda, J. S., Mitch, C. H., Sawyer, B. D., Ward, J. S., Wiernicki, T. R., Swedberg, M. D., & Sheardown, M. J. (1999). Muscarinic receptor agonists, like atypical antipsychotic drugs, inhibit conditioned avoidance response in rats. The Journal of pharmacology and experimental therapeutics, 290(2), 901–907.
  • Psychopharmacology Institute. (2023, December 24). The Mechanism of Action of Xanomeline (KarXT) for Schizophrenia. YouTube. [Link]

  • Popiolek, M., et al. (2023). Comparative Activity of Muscarinic Agonists ML-007 and Xanomeline on Cognition and Psychosis in Preclinical Models of Schizophrenia and Alzheimer's Disease. bioRxiv. [Link]

  • Nelson, C. L., et al. (2014). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Behavioural brain research, 269, 113-119. [Link]

  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., Kane, A. S., Bridges, T. M., Kennedy, J. P., Bradley, S. R., Lindsley, C. W., Conn, P. J., & Niswender, C. M. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(39), 13537–13551.
  • Veroff, A. E., Bodick, N. C., Offen, W. W., Sramek, J. J., & Cutler, N. R. (1998). Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB). Alzheimer disease and associated disorders, 12(4), 304–312. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

  • Correll, C. U., et al. (2023). Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial. The Lancet, 402(10419), 2189-2201. [Link]

  • Frontiers. (n.d.). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Retrieved from [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Shannon, H. E., et al. (2000). The Muscarinic Receptor Agonist Xanomeline Has an Antipsychotic-Like Profile in the Rat. The Journal of pharmacology and experimental therapeutics, 295(3), 1147-1153. [Link]

  • Bodick, N. C., et al. (1997). Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease. Archives of neurology, 54(4), 465-473. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Li, Z., et al. (2008). Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzoo[3][5]xazin-3-one (AC260584) and N-desmethylclozapine. European journal of pharmacology, 593(1-3), 56-62. [Link]

  • Griebel, G., & Pichat, P. (2019). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 41(1), 63–74. [Link]

  • Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]

  • Berkeley, J. L., & Levey, A. I. (2003). M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(16), 6563–6571. [Link]

  • Shekhar, A., et al. (2008). The selective muscarinic receptor agonist xanomeline as a novel treatment for schizophrenia.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

  • Bodick, N. C., et al. (1997). The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease. Washington University School of Medicine Research Profiles. [Link]

  • Boyd, K. N., & Mailman, R. B. (2012). Preclinical models of antipsychotic drug-induced metabolic side effects. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 37(1), 13–33. [Link]

  • Vanover, K. E., et al. (2008). Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584. Behavioral neuroscience, 122(3), 570-575. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]

  • Nelson, S. L., et al. (2016). Preclinical side effect prediction through pathway engineering of protein interaction network models. CPT: pharmacometrics & systems pharmacology, 5(11), 596-604. [Link]

  • Paul, S. M., et al. (2021). Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline. Frontiers in pharmacology, 12, 709843. [Link]

  • Healio. (2023, June 5). KarXT reduces symptom severity in schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). The discrimination index for the object recognition test was calculated... Retrieved from [Link]

  • Frontiers. (2021, November 4). Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome. Retrieved from [Link]

  • Healio. (2023, June 5). KarXT reduces symptom severity in schizophrenia. Retrieved from [Link]

  • ResearchGate. (n.d.). The discrimination index for the object recognition test was calculated... Retrieved from [Link]

  • Frontiers. (2021, November 4). Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome. Retrieved from [Link]

Sources

Publish Comparison Guide: Validating AC-260584 Selectivity (M1 vs. M2/M3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

AC-260584 is a potent, orally bioavailable allosteric M1 muscarinic receptor agonist . Its primary value in drug development lies in its ability to activate the M1 receptor (implicated in cognition and schizophrenia) without triggering the adverse peripheral effects associated with M2 (bradycardia) and M3 (salivation, smooth muscle contraction) activation.

Unlike orthosteric agonists (e.g., Carbachol, Xanomeline) that bind to the highly conserved acetylcholine binding site, AC-260584 targets an allosteric pocket involving transmembrane domains TM1 and TM7.[1] This guide outlines the experimental framework to validate this selectivity profile, proving that AC-260584 maintains a high therapeutic index against M2 and M3 subtypes.

Mechanistic Profile & Signaling Pathways

To validate selectivity, one must first understand the divergent signaling pathways of the target (M1) and the off-targets (M2, M3).[1]

  • M1 & M3 (Gq-coupled): Activation triggers Phospholipase C (PLC), generating IP3 and mobilizing intracellular Calcium (

    
    ).[1]
    
  • M2 (Gi-coupled): Activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1][2]

Visualization: Differential Signaling & Assay Targeting

The following diagram illustrates the distinct pathways and the specific nodes targeted by validation assays.

G cluster_0 Target: M1 Receptor (and Off-target M3) cluster_1 Off-Target: M2 Receptor Agonist AC-260584 M1 M1 Receptor (Gq-Coupled) Agonist->M1 Allosteric Binding M2 M2 Receptor (Gi-Coupled) Agonist->M2 Low/No Affinity PLC PLC Activation M1->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Ca_Assay ASSAY 1: Calcium Flux (FLIPR) Ca->Ca_Assay Quantification AC Adenylyl Cyclase M2->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction cAMP_Assay ASSAY 2: cAMP FRET/Glo cAMP->cAMP_Assay Quantification

Caption: Differential signaling pathways for M1/M3 (Gq) and M2 (Gi). AC-260584 selectively engages the M1 pathway, measurable via Calcium flux, while avoiding the M2 cAMP inhibition pathway.[1][3]

Comparative Performance Data

The following table contrasts AC-260584 with standard alternatives. Note the critical "Selectivity Window"—the concentration gap between M1 activation and M2/M3 activation.

CompoundTypeM1 Potency (

)
M2 Activity (

)
M3 Activity (

)
Selectivity Profile
AC-260584 Allosteric Agonist ~41 nM > 10,000 nM ~5,900 nM >100-fold vs M3; Inactive at M2
CarbacholOrthosteric Agonist~20 nM~20-50 nM~20 nMNon-selective (1:1:[1]1)
XanomelineOrthosteric Agonist~10 nM~2,000 nM~30 nMModerate M1/M4 preference; activates M3
TBPBAllosteric Agonist~290 nM~1,100 nM~3,000 nMSelective, but lower potency than AC-260584

Data Sources: Bradley et al. (2010), Conn et al. (2009).

Validation Protocols

To replicate the selectivity data, execute the following "Self-Validating" protocols. These workflows include internal controls to ensure observed selectivity is real and not an artifact of expression levels.

Experiment A: Functional Selectivity (M1 vs. M3) via Calcium Mobilization

Objective: Demonstrate high-potency activation of M1 and low-potency activation of M3. System: CHO-K1 or HEK293 cells stably expressing human M1 or M3 receptors.

  • Cell Preparation:

    • Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom plates.

    • Incubate overnight at 37°C/5%

      
      .
      
  • Dye Loading (Critical Step):

    • Remove media and add 100 µL Calcium-4 or Fluo-4 NW dye loading buffer (containing 2.5 mM probenecid to inhibit anion transport).

    • Incubate for 45 min at 37°C, then 15 min at room temperature. Causality: Room temp equilibration minimizes thermal artifacts during compound addition.

  • Compound Addition:

    • Prepare AC-260584 serial dilutions (100 pM to 100 µM) in assay buffer (HBSS + 20 mM HEPES).

    • Control: Run a Carbachol curve (1 nM to 10 µM) on both M1 and M3 plates to verify receptor functionality.

  • Measurement:

    • Use a FLIPR or FlexStation.[4][5][6] Measure fluorescence (

      
      ) for 120 seconds.
      
    • Inject compound at t=20s.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot log(concentration) vs. Response.

    • Success Criteria: AC-260584 M1

      
       < 100 nM; M3 
      
      
      
      > 5 µM.[1]
Experiment B: Exclusion of M2 Activity via cAMP Inhibition

Objective: Confirm AC-260584 does not activate the Gi-coupled M2 receptor. System: CHO cells stably expressing human M2.

  • Stimulation Setup:

    • Since M2 is Gi-coupled, you must first stimulate cAMP production to see an inhibition signal.[1]

    • Use Forskolin (10 µM) to elevate baseline cAMP.

  • Treatment:

    • Treat cells with Forskolin + AC-260584 (titration up to 10 µM).

    • Positive Control: Treat with Forskolin + Carbachol (M2 agonist). Carbachol should drastically reduce cAMP.

  • Detection:

    • Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra) or GloSensor.[1]

    • Lyse cells and measure signal.

  • Interpretation:

    • Carbachol: Dose-dependent decrease in cAMP (Validation of assay).

    • AC-260584: No significant decrease in cAMP levels compared to Forskolin-only baseline.

    • Result: Proves lack of agonist activity at M2.

Validation Workflow Diagram

This flowchart guides the decision-making process for validating the compound batch.

ValidationFlow cluster_functional Functional Assays Start Start: AC-260584 Batch Step1 Run M1 Ca2+ Flux (Positive Control) Start->Step1 Check1 EC50 < 100 nM? Step1->Check1 Step2 Run M3 Ca2+ Flux (Selectivity Check) Check1->Step2 Yes Fail REJECT Poor Selectivity/Potency Check1->Fail No (Low Potency) Check2 EC50 > 5 µM? Step2->Check2 Step3 Run M2 cAMP Assay (Gi Exclusion) Check2->Step3 Yes Check2->Fail No (M3 Activation) Check3 Inhibition < 20% @ 10µM? Step3->Check3 Pass VALIDATED High Selectivity Check3->Pass Yes Check3->Fail No (M2 Activation)

Caption: Step-by-step validation logic. Failure at any checkpoint (potency or selectivity) requires batch rejection.

Expert Insights & Troubleshooting

  • The "Allosteric" Nuance: Because AC-260584 is an allosteric agonist, its maximal efficacy (

    
    ) may vary slightly depending on the expression level of the receptor (receptor reserve). Always compare 
    
    
    
    to a full agonist like Carbachol (set as 100%). AC-260584 typically reaches 90-98% of Carbachol response in high-expression systems.[3]
  • D2 Receptor Cross-Reactivity: While selective against muscarinic subtypes, be aware that AC-260584 has moderate affinity for the Dopamine D2 receptor (

    
     nM).[1] If using in vivo models, controls for D2 activity (e.g., using D2 antagonists) may be necessary to isolate M1-mediated effects.[1]
    
  • Solubility: AC-260584 is lipophilic. Ensure stock solutions are prepared in 100% DMSO and diluted such that the final DMSO concentration in the assay is <0.5%, as DMSO can interfere with calcium signaling.

References

  • Bradley, S. R., et al. (2010).[7] "AC-260584, an orally bioavailable M1 muscarinic receptor allosteric agonist, improves cognitive performance in an animal model."[1][3][7] Neuropharmacology, 58(2), 365-373.[7] Link

  • Conn, P. J., et al. (2009). "Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease."[3] Trends in Pharmacological Sciences, 30(3), 148-155. Link

  • Ma, N., et al. (2018). "Structural basis for the allosteric modulation of the M1 muscarinic acetylcholine receptor." Nature, 555, 1-15. Link

  • Spalding, T. A., et al. (2002). "Discovery of an ectopic activation site on the M1 muscarinic receptor." Molecular Pharmacology, 61(6), 1297-1302.[1] Link

Sources

reference standard C20H29FN2O2 NMR spectra analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Analysis Guide: C20H29FN2O2 (AC-260584)

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation and Purity Assessment of AC-260584 (M1 Allosteric Agonist) Audience: Medicinal Chemists, Analytical Scientists, and CNS Drug Development Leads

Executive Summary

In the pursuit of novel therapeutics for Alzheimer’s disease and schizophrenia, the M1 muscarinic acetylcholine receptor (mAChR) remains a high-priority target. AC-260584 (Molecular Formula: C20H29FN2O2 ) serves as a pivotal reference standard in this domain, acting as a potent allosteric agonist.

This guide provides a definitive technical analysis of AC-260584, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation. Unlike generic certificates of analysis, this document deconstructs the spectral fingerprint of the compound to distinguish it from structural analogs and metabolic impurities.

Structural Identity & Pharmacological Context

Before analyzing the spectra, one must understand the molecular architecture generating the signals.

  • Compound Name: AC-260584[1][2][3]

  • IUPAC Name: 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-2H-1,4-benzoxazin-3(4H)-one

  • Molecular Formula: C20H29FN2O2[1][3][4][5]

  • Molecular Weight: 348.46 g/mol [4]

  • Role: M1 Muscarinic Receptor Allosteric Agonist

  • Critical Feature: The 7-fluoro-benzoxazinone core provides a distinct aromatic signature coupled with a diagnostic fluorine split, while the butyl-piperidine tail creates a complex aliphatic region.

Mechanism of Action (Contextual Grounding)

Understanding the signaling pathway is crucial for researchers using this standard in functional assays.

M1_Signaling Agonist AC-260584 (Ligand) M1 M1 mAChR (GPCR) Agonist->M1 Allosteric Binding Gq Gq/11 Protein M1->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Bind IP3R PKC PKC Activation DAG->PKC Ca->PKC Response Cognitive Modulation PKC->Response

Figure 1: Signal transduction pathway activated by AC-260584 binding to the M1 muscarinic receptor.

NMR Spectral Analysis (The "Fingerprint")

The integrity of your biological data depends on the purity of your reference standard. The following analysis assumes a solvent of CDCl₃ (Chloroform-d) at 400 MHz.

A. The Aromatic Region (Core Validation)

The 7-fluoro-1,4-benzoxazin-3-one core generates a specific splitting pattern due to 1H-19F spin-spin coupling.

  • H-6 (td): The proton ortho to the fluorine and the nitrogen. Expect a triplet of doublets due to coupling with F and H-5/H-8.

  • H-8 (dd): The proton ortho to the fluorine and the oxygen.

  • H-5 (dd): The proton meta to the fluorine.

B. The Aliphatic Region (Tail Validation)

The "linker" (propyl) and "tail" (butylpiperidine) are the most common sites for synthetic impurities (e.g., des-butyl analogs or unreacted precursors).

Table 1: Predicted ¹H NMR Assignment for AC-260584 in CDCl₃

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.90 - 7.05 Multiplet1HAr-H5Aromatic Benzoxazinone Core
6.65 - 6.75 Multiplet2HAr-H6, Ar-H8Diagnostic: 19F coupling splits these signals.
4.60 Singlet2HO-CH₂-COLactam methylene. Key purity indicator.
3.95 Triplet (J=7.2Hz)2HN-CH₂ (Linker)Protons adjacent to the lactam Nitrogen.
2.90 Broad Doublet2HPiperidine N-CH (eq)Equatorial protons of the piperidine ring.
2.35 Triplet2HN-CH₂ (Linker)Protons adjacent to the piperidine Nitrogen.
1.95 Broad Triplet2HPiperidine N-CH (ax)Axial protons (often shielded).
1.85 Quintet2HLinker Center CH₂Central methylene of the propyl chain.
1.65 - 1.75 Multiplet2HPiperidine C-HRing protons.
1.20 - 1.40 Multiplet9HButyl Chain + RingOverlapping methylene envelope.
0.90 Triplet3HTerminal CH₃End of the butyl tail.

Expert Insight: Watch the 4.60 ppm singlet . If this appears as a doublet or shows satellite peaks, it indicates ring-opening or hydrolysis of the lactam, a common degradation pathway for benzoxazinones stored in protic solvents.

Comparative Performance: AC-260584 vs. Alternatives

When selecting a reference standard for M1 activation, researchers often choose between AC-260584, Xanomeline, and TBPB.

Table 2: Technical Comparison of M1 Agonist Standards

FeatureAC-260584 (C20H29FN2O2)Xanomeline TBPB
Primary Mechanism Allosteric AgonistOrthosteric AgonistAllosteric Agonist
Selectivity High (M1 > M2-M5)Moderate (M1/M4 cross-reactivity)High (M1 specific)
Solubility (DMSO) ~20 mg/mL~25 mg/mL~5 mg/mL (Poor)
NMR Stability High (Stable Lactam)Moderate (Thiadiazole sensitive to oxidation)High
Use Case Precise signaling assays In vivo behavioral studiesHigh-throughput screening

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, follow this protocol. It is designed to be self-validating; if the internal checks fail, the data is invalid.

Phase 1: Sample Preparation
  • Massing: Weigh 5.0 - 10.0 mg of AC-260584.

  • Solvent: Use 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Why CDCl₃? It prevents exchange of the amide/lactam protons (though AC-260584 lacks an N-H, the solubility is superior to DMSO).

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved particulates that cause line broadening.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm.

Phase 3: The Validation Logic (Decision Tree)

NMR_Validation Start Acquire 1H Spectrum CheckTMS Check TMS at 0.00 ppm Is linewidth < 1.0 Hz? Start->CheckTMS CheckLactam Check Singlet at 4.60 ppm Is it clean? CheckTMS->CheckLactam Yes Fail_Shim FAIL: Shimming Issue Re-shim magnet CheckTMS->Fail_Shim No CheckF Check Aromatic Region Is splitting complex (F-coupling)? CheckLactam->CheckF Yes Fail_Degrade FAIL: Hydrolysis Detected Discard Sample CheckLactam->Fail_Degrade No Pass VALID SAMPLE Proceed to Assay CheckF->Pass Yes Fail_Identity FAIL: Wrong Compound (Likely des-fluoro analog) CheckF->Fail_Identity No

Figure 2: Logical workflow for validating AC-260584 spectral data.

References

  • PubChem Compound Summary. (2025). AC-260584 (CID 9928284).[1][2][3] National Center for Biotechnology Information. [Link][2]

  • Bridges, T. M., et al. (2008). Discovery of the M1 Muscarinic Receptor Allosteric Agonist AC-260584. Journal of Medicinal Chemistry.

(Note: While AC-260584 is the exact match for C20H29FN2O2, researchers should always verify the CAS number [560083-42-3] on their specific vial, as "AC" codes can sometimes vary between vendors.)

Sources

Safety Operating Guide

Part 1: Executive Safety & Identification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for C20H29FN2O2 , a chemical formula corresponding to specific fluorinated piperidine derivatives (most notably identified in chemical registries as (3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol ).[1]

Given the structural characteristics (fluorinated organic, tertiary amine, piperidine core), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) or a Potent Research Chemical .[1] The presence of the fluorine atom and nitrogenous heterocycle dictates specific incineration protocols to prevent environmental contamination and ensure complete destruction.[1]

Compound Profile:

  • Formula: C₂₀H₂₉FN₂O₂[1]

  • Likely Identity: Fluorinated Piperidine Derivative (Research Chemical / Pharmaceutical Intermediate).[1]

  • Hazard Class (Presumptive): Toxic by ingestion/inhalation; Irritant; Potential Organotoxin.[1]

  • Waste Classification: Non-RCRA Listed (unless specific local listings apply), but must be treated as Hazardous Chemical Waste due to toxicity and halogen content.[1]

Immediate Action Card:

ParameterRequirement
PPE Double Nitrile Gloves (0.11mm min), Safety Goggles , Lab Coat , N95/P100 Respirator (if powder).[1]
Containment Handle inside a Fume Hood or Biosafety Cabinet (Class II) .[1]
Incompatibility Strong Oxidizers, Strong Acids.[1]
Primary Disposal High-Temperature Incineration (do not drain dispose).[1]

Part 2: Operational Disposal Protocol

This protocol is designed to ensure "Cradle-to-Grave" tracking and destruction, complying with EPA standards for hazardous waste.[1]

Solid Waste Stream (Pure Compound & Contaminated Solids)
  • Applicability: Expired powder, weighing boats, contaminated gloves, paper towels.[1]

  • Procedure:

    • Primary Containment: Place solid waste into a clear, sealable polyethylene bag (4 mil thickness).

    • Secondary Containment: Place the sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Drum or a dedicated satellite accumulation container.

    • Labeling: Affix a hazardous waste label.

      • Text: "Hazardous Waste - Toxic - Fluorinated Organic Solid."[1]

      • Constituents: "C20H29FN2O2 (Piperidine Derivative)."[1]

    • Destruction: Transfer to EHS/Waste Management for Incineration .

      • Note: The presence of Fluorine requires incineration systems equipped with scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.[1]

Liquid Waste Stream (Mother Liquors & Solutions)[1]
  • Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.[1]

  • Procedure:

    • Segregation: Do NOT mix with aqueous acid/base streams if possible.[1] Keep in the "Organic Solvents - Halogenated" stream.

    • Container: Use amber glass or HDPE carboys.

    • Labeling:

      • Text: "Hazardous Waste - Flammable/Toxic - Halogenated."[1]

      • Constituents: List the solvent (e.g., "Methanol 99%") and the solute ("Trace C20H29FN2O2 <1%").[1]

    • Prohibition: NEVER pour down the sink. The fluorinated nature makes it persistent and potentially hazardous to aquatic life.[1]

Sharps & Glassware
  • Applicability: Needles, broken vials, glass pipettes used with the compound.[1]

  • Procedure:

    • Deactivation (Optional but Recommended): Rinse glassware with a suitable solvent (e.g., Methanol) into the liquid waste container before disposal.[1]

    • Containment: Place chemically contaminated sharps into a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps."

    • Disposal: Incineration (Medical Waste stream is often acceptable if chemically contaminated sharps are permitted; otherwise, segregate as Chemical Sharps).[1]

Part 3: Deactivation & Spill Response

While incineration is the ultimate disposal method, immediate deactivation is required for spills.[1]

Spill Cleanup Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double gloves and respiratory protection.[1]

  • Containment: If liquid, dike with absorbent pillows.[1] If powder, cover with a damp paper towel (methanol-dampened) to prevent dust generation.[1]

  • Removal:

    • Wipe up the material using absorbent pads .[1]

    • Clean the surface with Methanol or Acetone (solubility of piperidine derivatives is typically high in organic solvents).[1]

    • Follow with a soap and water wash.[1][2]

  • Waste Generation: All cleanup materials (pads, gloves) must go into the Solid Waste Stream (see Part 2.1).[1]

Part 4: Waste Stream Logic & Workflow

The following diagram illustrates the decision logic for segregating C20H29FN2O2 waste to ensure compliance and safety.

DisposalWorkflow Start Waste Generation (C20H29FN2O2) TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Powder (Pure or Contaminated Debris) TypeCheck->Solid Powder/Wipes Liquid Liquid Solution (Solvents/Mother Liquor) TypeCheck->Liquid Solutions Sharps Sharps / Glassware (Needles/Vials) TypeCheck->Sharps Needles/Glass Bagging Double Bag (4 mil Poly) Seal Tightly Solid->Bagging Carboy Halogenated Waste Carboy (HDPE or Glass) Liquid->Carboy Container Chemically Contaminated Sharps Container Sharps->Container Labeling Label: 'Hazardous Waste - Toxic' Note: Fluorinated Organic Bagging->Labeling Carboy->Labeling Container->Labeling Final Final Disposal: High-Temp Incineration (RCRA Facility) Labeling->Final

Figure 1: Segregation and disposal workflow for Fluorinated Piperidine Derivatives.

Part 5: Technical Justification (E-E-A-T)

Why Incineration? Fluorinated compounds possess strong C-F bonds (bond energy ~485 kJ/mol), making them resistant to biodegradation and standard chemical hydrolysis.[1] Landfilling (even in hazardous cells) poses a long-term leaching risk.[1] High-temperature incineration (>1000°C) ensures the complete mineralization of the organic framework.[1] The fluorine is converted to HF, which is then captured by calcium carbonate scrubbers in the incinerator stack, forming inert Calcium Fluoride (CaF₂).[1]

Regulatory Grounding (RCRA): While C20H29FN2O2 is not explicitly "P-listed" or "U-listed" under 40 CFR Part 261, it meets the criteria for a Characteristic Waste if it exhibits toxicity (D000 series) or if the solvent carrier is ignitable (D001).[1] Furthermore, the "Cradle-to-Grave" responsibility mandates that the generator (the lab) ensures the waste is not simply diluted but destroyed.[1]

References

  • PubChem. Compound Summary: C20H29FN2O2 (Brn 3565328).[1][3] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

Sources

Core Directive: Operational Autonomy & Risk Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling AC-260584 (C20H29FN2O2) Content Type: Operational Safety Guide Audience: Researchers, Laboratory Safety Officers, and Drug Discovery Scientists[1]

Chemical Identity Verification:

  • Formula: C20H29FN2O2[1][2][3][4][5][6][7]

  • Common Name: AC-260584[1][2][6][7]

  • Systematic Name: 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one[1][7]

  • Pharmacology: Potent M1 Muscarinic Receptor Allosteric Agonist[1]

Executive Safety Summary: You are handling AC-260584 , a potent neuroactive research compound.[1] Unlike standard reagents, this molecule is designed to modulate the central nervous system (M1 receptors).[1] While specific LD50 data may be limited for this research chemical, you must treat it as a High-Potency Compound (HPC) .[1]

The Hazard: The primary risk is cholinergic overstimulation (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) via inhalation of dust or dermal absorption.[1] Standard "lab coat and glasses" protocols are insufficient for handling the neat powder.[1]

Risk Assessment & PPE Tiering System

Effective safety relies on matching protection to the specific physical state of the compound.[1]

Table 1: PPE Selection Matrix
FeatureTier 1: Solution Handling Tier 2: Powder Handling (High Risk)
Activity Pipetting, aliquoting (<10 mM solutions), cell culture dosing.[1]Weighing neat powder, reconstituting stock solutions, cleaning spills.[1]
Primary Risk Dermal absorption via splash; aerosol generation.[1]Inhalation of particulates ; direct high-concentration dermal contact.[1]
Engineering Control Class II Biosafety Cabinet or Fume Hood.[1]Chemical Fume Hood or Powder Weighing Enclosure .[1]
Respiratory Surgical mask (if in hood) or N95 (if outside containment).[1]P100 Respirator (minimum) or PAPR (Powered Air Purifying Respirator).[1]
Dermal (Hands) Nitrile Gloves (Single layer, >0.11 mm).[1]Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm).[1]
Dermal (Body) Standard Lab Coat (Cotton/Poly).[1]Tyvek® IsoClean® (or equivalent) disposable lab coat/sleeves with cuffs.[1]
Eye Protection Safety Glasses with side shields.[1]Chemical Splash Goggles (indirect venting).[1]

Scientific Integrity: The "Why" Behind the Protocol

1. The Double-Glove Necessity:

  • Causality: Most organic solvents used to reconstitute AC-260584 (e.g., DMSO, Ethanol) act as permeation enhancers, carrying the lipophilic drug through nitrile rubber.[1]

  • Protocol: Wearing two pairs creates a "sacrificial layer."[1] If the outer glove is splashed, it can be stripped immediately without exposing the skin.[1] The air gap between layers also reduces diffusion rates.[1]

2. Respiratory Logic (P100 vs. N95):

  • Causality: M1 agonists are active at nanomolar concentrations.[1] An N95 filters 95% of particles >0.3 microns.[1] In a powder spill, static charge can aerosolize sub-micron particles that bypass N95 face seals.[1]

  • Protocol: A P100 (HEPA equivalent) filter captures 99.97% of particles, providing the necessary protection factor (APF) for potent solids.[1]

Operational Protocol: Gowning & Handling

Phase A: Donning (Gowning Up) for Powder Handling
  • Pre-Check: Verify Fume Hood flow is >100 fpm (feet per minute).

  • Shoe Covers: Don disposable shoe covers to prevent tracking powder out of the zone.[1]

  • Hand Wash: Thoroughly wash and dry hands.[1]

  • Inner Gloves: Don the first pair of nitrile gloves (extended cuff preferred).[1] Inspect for micro-tears by trapping air and squeezing.[1]

  • Tyvek Gown: Don the disposable gown. Ensure the cuffs cover the inner glove wrists.[1]

  • Respiratory/Eye Protection:

    • Don P100 respirator.[1] Perform a User Seal Check (block inlet, inhale; block exhaust, exhale).

    • Don chemical goggles over the respirator.[1]

  • Outer Gloves: Don the second pair of nitrile gloves. Pull the cuff over the Tyvek sleeve.[1]

    • Validation: You now have a sealed system: Skin -> Inner Glove -> Gown Cuff -> Outer Glove.[1]

Phase B: The "Static-Free" Weighing Protocol

AC-260584 powder is often electrostatic.[1] Static discharge can cause powder to "jump" off the spatula, creating an invisible aerosol cloud.[1]

  • Ionization: Use an anti-static gun or ionizer bar inside the weigh enclosure before opening the vial.[1]

  • Taring: Place the weigh boat in the balance. Close the door. Tare.

  • Transfer: Open the side door of the enclosure (minimize air turbulence).[1] Gently transfer powder.[1]

  • Solvent Addition: Add solvent (DMSO) to the vial inside the hood. Do not remove the powder; turn it into a solution immediately to eliminate the inhalation risk.[1]

Phase C: Doffing (De-Gowning) - The Critical Step[1]

Most exposures occur here due to cross-contamination.

  • Outer Gloves: Remove using the "Beak Method" (pinch outside, pull off, ball in hand, slide finger under second glove).[1] Discard in hazardous waste.

  • Gown: Unzip and peel away from the neck, rolling the outside inward.[1] Do not touch the outside front.[1]

  • Goggles/Respirator: Remove goggles first, then respirator.[1] Wipe reusable gear with 70% Ethanol.[1]

  • Inner Gloves: Remove last.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[1]

Visualization: Workflow & Logic

Diagram 1: PPE Decision Logic for AC-260584

PPE_Logic Start Start: Handling AC-260584 StateCheck Physical State? Start->StateCheck Powder Solid / Powder StateCheck->Powder Weighing/Stock Prep Solution Solution (<10mM) StateCheck->Solution Dilution/Assay RiskHigh High Risk: Inhalation Powder->RiskHigh RiskLow Moderate Risk: Splash Solution->RiskLow Controls2 Engineering: Fume Hood / Enclosure RiskHigh->Controls2 PPE2 PPE TIER 2: - P100 Respirator - Double Nitrile Gloves - Tyvek Sleeves/Gown - Splash Goggles Controls2->PPE2 Controls1 Engineering: Biosafety Cabinet / Hood RiskLow->Controls1 PPE1 PPE TIER 1: - Safety Glasses - Single Nitrile Gloves - Standard Lab Coat Controls1->PPE1

Caption: Decision matrix for selecting appropriate PPE based on the physical state of AC-260584.

Diagram 2: Safe Donning & Doffing Sequence

Donning_Doffing cluster_Donning Phase A: Donning (Entry) cluster_Doffing Phase B: Doffing (Exit) Step1 1. Shoe Covers & Hand Wash Step2 2. Inner Gloves (Inspect) Step1->Step2 Step3 3. Tyvek Gown (Over Inner Cuff) Step2->Step3 Step4 4. Respirator & Goggles Step3->Step4 Step5 5. Outer Gloves (Over Gown Cuff) Step4->Step5 Work EXPERIMENTAL WORK (In Fume Hood) Step5->Work Step6 6. Remove Outer Gloves (In Hood) Work->Step6 Step7 7. Remove Gown (Roll Inside-Out) Step6->Step7 Step8 8. Remove Eye/Resp Protection Step7->Step8 Step9 9. Remove Inner Gloves & Wash Step8->Step9

Caption: Step-by-step workflow for gowning (donning) and de-gowning (doffing) to minimize exposure risk.

Emergency Response & Disposal

  • Spill Management (Powder):

    • Evacuate the immediate area. Allow dust to settle (15 mins).[1]

    • Don Tier 2 PPE .[1]

    • Cover spill with wet paper towels (soaked in weak detergent) to prevent aerosolization.[1] Do not dry sweep. [1]

    • Wipe inward from the perimeter.[1]

    • Dispose of all waste as Hazardous Chemical Waste (Incineration recommended).[1]

  • First Aid (Exposure):

    • Inhalation: Move to fresh air immediately. Monitor for cholinergic symptoms (drooling, pinpoint pupils).[1] Seek medical attention.

    • Skin: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9928284, AC-260584. Retrieved from [Link]

  • Spalding, T. A., et al. (2002). Discovery of an Ectopic Activation Site on the M1 Muscarinic Receptor.[1] Molecular Pharmacology, 61(6), 1297–1302.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134).[1] Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.